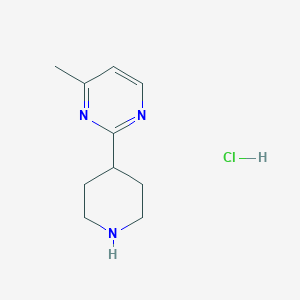
4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride” is a chemical compound with the molecular formula C10H15N3.HCl . It is a derivative of pyrimidine, a six-membered heterocyclic organic compound containing two nitrogen atoms . Piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is also part of its structure .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride”, often involves reactions with chalcone and guanidine hydrochloride . A series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . The synthesized derivatives were confirmed by physicochemical properties and spectral data .Molecular Structure Analysis
The molecular structure of “4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride” includes a pyrimidine ring and a piperidine ring . The pyrimidine ring is a six-membered heterocyclic organic compound containing two nitrogen atoms . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Aplicaciones Científicas De Investigación
Anticancer Applications
4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride: has been explored for its potential in anticancer drug design. Piperidine derivatives, which include this compound, are known to exhibit a range of biological activities, including anticancer properties . They are often investigated for their ability to inhibit cancer cell growth and metastasis, making them valuable in the development of new chemotherapeutic agents.
Antimicrobial and Antifungal Agents
The piperidine moiety is a common feature in many antimicrobial and antifungal agents . Research into 4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride could lead to the development of new treatments for bacterial and fungal infections, addressing the growing concern of antibiotic resistance.
Neuroprotective Agents
Compounds with a piperidine structure have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s . The specific attributes of 4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride may contribute to the synthesis of drugs that protect neuronal cells from damage or degeneration.
Anti-Inflammatory Activity
Piperidine derivatives are known to possess anti-inflammatory properties . As such, 4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride could be used in the synthesis of new anti-inflammatory medications, potentially offering relief for conditions such as arthritis or inflammatory bowel disease.
Cardiovascular Drug Development
The structural features of piperidine compounds have been associated with cardiovascular benefits, including the treatment of hypertension . 4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride might be used in creating new drugs that can manage heart conditions more effectively.
Chemical Biology and Biochemistry Research
In chemical biology and biochemistry, 4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride can serve as a building block for synthesizing complex molecules . Its role in the study of biological systems and processes is crucial, as it can help in understanding the underlying chemical interactions within living organisms.
Direcciones Futuras
Piperidine derivatives, including “4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride”, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which include this compound, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biochemical pathways .
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
4-methyl-2-piperidin-4-ylpyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c1-8-2-7-12-10(13-8)9-3-5-11-6-4-9;/h2,7,9,11H,3-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXRNAPYLMLIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

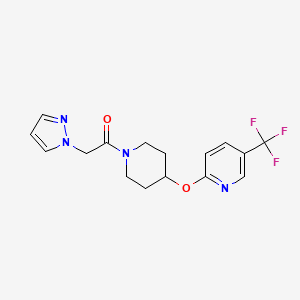
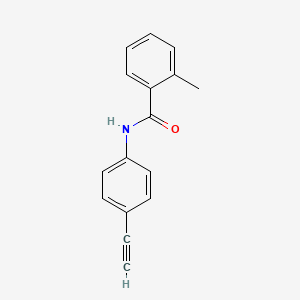
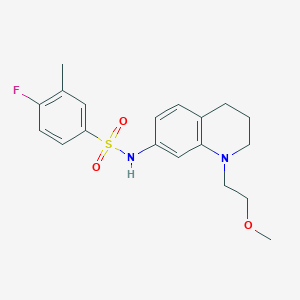
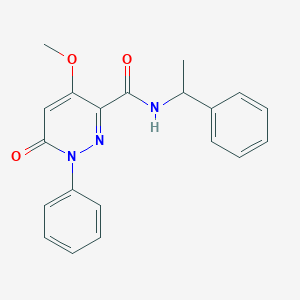
![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2973098.png)
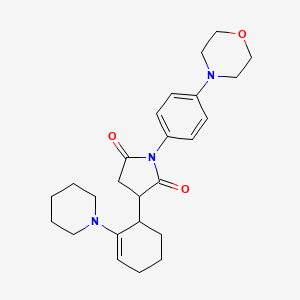
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2973106.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2973107.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2973108.png)
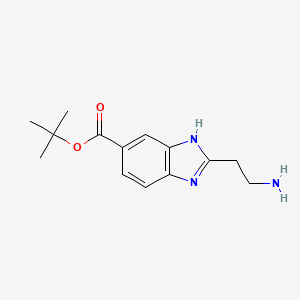
![2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
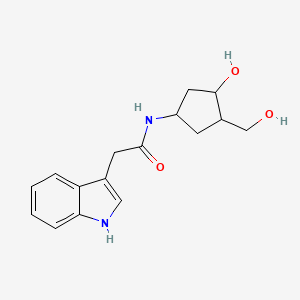
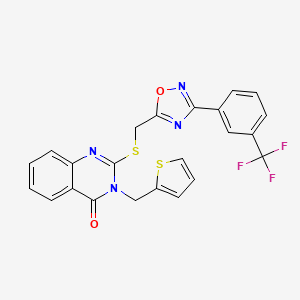
![7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2973113.png)